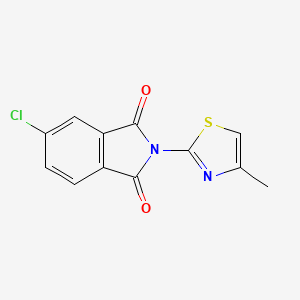
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide is a chemical compound that belongs to the family of benzamides. It is commonly referred to as CB-13 and has been the subject of scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
CB-13 has been studied for its potential therapeutic applications in a variety of areas, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, with studies indicating that it may be effective in treating chronic pain conditions such as neuropathic pain. Additionally, CB-13 has demonstrated anti-cancer properties, with studies showing that it may be effective in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of CB-13 is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, CB-13 is thought to bind to the CB2 receptor, which is primarily found in the immune system and peripheral tissues. This binding may lead to the activation of various signaling pathways, resulting in the observed effects of CB-13.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic and anti-cancer properties. Additionally, CB-13 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CB-13 for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, CB-13 is relatively stable and can be stored for extended periods of time. However, one limitation of CB-13 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CB-13. One area of interest is the development of CB-13 analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of CB-13 and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of CB-13, particularly with regard to its potential use in humans.
Conclusion:
In conclusion, CB-13 is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-cancer properties, as well as potential use in the treatment of neurological disorders. While there is still much to be learned about CB-13, it has the potential to be a valuable tool in the development of new treatments for a variety of conditions.
Métodos De Síntesis
CB-13 can be synthesized using a multi-step process starting with the reaction between 4-chlorobenzyl chloride and 4-ethoxyaniline to form N-(4-chlorobenzyl)-4-ethoxyaniline. This intermediate is then reacted with ethylenediamine to form CB-13.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAMXLKHDIPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)


![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)
![3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)

![1-cyclohexyl-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236475.png)
![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)
